molecular formula C11H16F3N3O4 B2638416 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid CAS No. 1803582-51-5

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid

Cat. No.: B2638416
CAS No.: 1803582-51-5
M. Wt: 311.261
InChI Key: COWSJORVTFVHGU-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid (TFA) is a hybrid compound featuring a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5 and a morpholine ring at position 2. The TFA counterion enhances solubility and stabilizes the salt form, making it suitable for pharmaceutical and agrochemical research. The morpholine moiety contributes to improved aqueous solubility and bioavailability, a trait leveraged in drug design for optimizing pharmacokinetics .

Synthetic routes for analogous compounds (e.g., 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic acid) involve cyclization reactions and TFA-mediated hydrolysis or deprotection steps . While explicit synthesis details for the target compound are absent in the provided evidence, its structural analogs suggest that TFA is critical in final purification or salt formation.

Properties

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.C2HF3O2/c1-6(2)8-11-12-9(14-8)7-5-13-4-3-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSJORVTFVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with morpholine under controlled conditions. Finally, the trifluoroacetic acid group is added through esterification or direct acidification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance reaction efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce morpholine derivatives with altered functional groups. Substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation.

CompoundCell Line TestedIC50 (µM)Reference
1MCF-7 (Breast)0.67
2HCT-116 (Colon)0.80
3PC-3 (Prostate)0.87

These findings suggest that 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine derivatives could serve as potential candidates for developing novel anticancer therapies.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of various bacteria and fungi, making them suitable for developing new antimicrobial agents.

Material Science Applications

In addition to pharmacological uses, 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine has potential applications in material science:
1. Polymer Chemistry
Oxadiazole-containing polymers are being investigated for their thermal stability and electrical properties. These materials can be used in electronic devices and sensors due to their favorable characteristics.

Case Studies

Case Study 1: Anticancer Screening
A study conducted by Mansour et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound exhibited significant inhibition against MCF-7 cells with an IC50 value of 0.67 µM, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation
In another research effort, a set of oxadiazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds displayed potent antibacterial effects, suggesting their utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Molecular Formula Oxadiazole Type Key Substituents Counterion Applications/Notes
Target Compound* C9H15F3N3O4 1,3,4 Propan-2-yl, Morpholine TFA Enhanced solubility, drug discovery
4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic acid C12H10Cl2N2O4 1,3,4 2,4-Dichlorophenyl, Butanoic acid None Rho/Myocar inhibition
5-{5-[(Ethylamino)methyl]-1,3,4-oxadiazol-2-yl}-2-methoxyphenol; TFA C14H16F3N3O5 1,3,4 Ethylamino, Methoxyphenol TFA Bioconjugation, solubility enhancement
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine TFA C7H10F3N3O3 1,2,4 Propan-2-amine TFA Agrochemical R&D, material science

Key Observations:

Oxadiazole Isomerism : The target compound and derivatives utilize the 1,3,4-oxadiazole scaffold, whereas ’s compound employs 1,2,4-oxadiazole. The 1,3,4 isomer offers greater metabolic stability due to reduced ring strain, making it preferable in medicinal chemistry .

Morpholine enhances solubility, contrasting with hydrophobic substituents like 2,4-dichlorophenyl in ’s compound, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Morpholine’s polarity counterbalances the hydrophobic oxadiazole core, offering a balance between solubility and membrane permeability absent in dichlorophenyl-substituted analogs .
  • Stability : 1,3,4-Oxadiazoles are generally more stable than 1,2,4-isomers, reducing metabolic degradation risks in vivo .

Biological Activity

The compound 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid represents a significant area of research due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. The oxadiazole scaffold is known for its diverse biological activities, and modifications to this structure can enhance its efficacy against various diseases. This article explores the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

  • Mechanism of Action :
    • Compounds containing the 1,3,4-oxadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include inhibition of critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • The structural modifications in oxadiazoles can lead to increased binding affinities with nucleic acids and proteins that are pivotal in cancer progression .
  • Case Studies :
    • A study indicated that 1,3,4-oxadiazole derivatives displayed significant antiproliferative effects on different cancer cell lines, including breast and lung cancer cells. The hybridization of oxadiazoles with other anticancer pharmacophores enhances their bioactivity .
    • Another investigation highlighted the induction of apoptosis in cancer cells treated with oxadiazole derivatives, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

  • Antibacterial and Antifungal Effects :
    • Research has demonstrated that oxadiazole derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
    • In vitro studies have shown that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans, making them candidates for antifungal therapy .

Other Biological Activities

  • Anti-inflammatory and Antioxidant Activities :
    • Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
    • Oxadiazole compounds also demonstrate antioxidant activity by scavenging free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is heavily influenced by its chemical structure. Key factors include:

  • Substituents on the Oxadiazole Ring : The presence of alkyl groups (like propan-2-yl) can enhance lipophilicity and cellular uptake.
  • Morpholine Moiety : This part of the molecule may contribute to interaction with biological targets due to its nitrogen atoms which can engage in hydrogen bonding .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of key enzymes (e.g., HDAC)
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Q & A

Q. What are the established synthetic routes for preparing 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide intermediates with morpholine derivatives. A common approach is coupling 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with morpholine under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) has been reported for analogous oxadiazole-morpholine hybrids to improve reaction efficiency and reduce side products . Key factors affecting yield include solvent choice (DMF or THF), temperature control, and stoichiometric ratios of coupling reagents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the morpholine ring (δ ~3.5–4.0 ppm for N-CH2_2 groups) and oxadiazole protons (δ ~8.0–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=N of oxadiazole) and ~1100 cm1^{-1} (C-O-C of morpholine) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS is used to validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis, and what chromatographic methods are recommended?

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) is standard for purity analysis. Gradient elution (10–90% acetonitrile over 20 min) resolves trifluoroacetic acid counterions and detects impurities ≤0.1% . TLC (silica gel, ethyl acetate/hexane 3:7) provides rapid monitoring, with oxadiazole derivatives typically showing Rf_f ~0.5 under UV visualization .

Advanced Research Questions

Q. How does the trifluoroacetic acid counterion influence the compound’s solubility and purification during synthesis?

Trifluoroacetic acid (TFA) enhances aqueous solubility via ion-pair interactions but complicates purification due to strong binding to basic nitrogen atoms in morpholine. Counterion exchange (e.g., replacing TFA with HCl via lyophilization) improves crystallinity. Solubility in polar aprotic solvents (e.g., DMSO) is ~50 mg/mL, while logP values (calculated) suggest moderate lipophilicity (~2.1) .

Q. What computational strategies are recommended to model the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the oxadiazole ring’s π-π stacking with aromatic residues .
  • MD Simulations : GROMACS-based simulations (50 ns, CHARMM36 force field) assess stability in binding pockets, focusing on hydrogen bonds between morpholine’s oxygen and catalytic residues .
  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA ~75 Ų) to correlate structural features with antioxidant/anticancer activities reported in analogues .

Q. How can researchers resolve contradictions in reported biological activities of similar 1,3,4-oxadiazole derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, ROS detection methods). A systematic approach includes:

  • Dose-Response Analysis : Compare IC50_{50} values across multiple cancer lines (e.g., MCF-7 vs. HeLa) .
  • Redox Profiling : Use DPPH and FRAP assays to distinguish antioxidant mechanisms (single-electron transfer vs. hydrogen atom donation) .
  • Control Experiments : Validate target engagement via knockout models or competitive binding assays .

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